Methylcyclopentane

Description

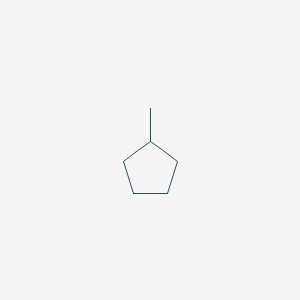

Structure

3D Structure

Propriétés

IUPAC Name |

methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOPTJXRTPNYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025590 | |

| Record name | Methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylcyclopentane appears as a colorless liquid. Insoluble in water and less dense than water. Flash point near 20 °F. Very dangerous fire risk. Vapors may be narcotic and irritating. Used to make other chemicals., Liquid, Colorless liquid with a sweet gasoline-like odor; [CHEMINFO] | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentane, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylcyclopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

161.2 °F at 760 mmHg (NTP, 1992), 71.8 °C @ 760 MM HG | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-11 °F (NTP, 1992), Less than 20 °F (less than -7 °C) (Closed Cup) | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, miscible in ethanol, ether, and acetone., water solubility = 42 mg/l @ 25 °C | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.749 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7486 @ 20 °C/4 °C | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1) | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mmHg at 64.2 °F ; 200 mmHg at 93.2 °F (NTP, 1992), 138.0 [mmHg], vapor pressure = 138 mm Hg at 25 °C | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

96-37-7 | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G26CC1ASK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylcyclopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-224.3 °F (NTP, 1992), -142.5 °C, -139.8 °C | |

| Record name | METHYLCYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylcyclopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methylcyclopentane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of methylcyclopentane. The information is presented to support research, development, and drug discovery applications where this cycloalkane may be utilized as a solvent, reagent, or reference compound.

Core Physical Properties of this compound

This compound (C₆H₁₂) is a colorless, flammable liquid with a faint, gasoline-like odor.[1][2][3] As a cycloalkane, it is a non-polar organic compound.[4] Key physical data are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 84.16[1][5] | g/mol | |

| Density | 0.749[1][5] | g/mL | at 25 °C |

| 0.7486[1] | g/mL | at 20 °C/4 °C | |

| Boiling Point | 71.8[6][7] | °C | at 760 mmHg |

| Melting Point | -142.4[2][7] | °C | |

| Solubility in Water | Insoluble[1][4] | ||

| Solubility in Organic Solvents | Soluble in non-polar solvents, miscible with ethanol, ether, and acetone (B3395972).[1][4] | ||

| Vapor Pressure | 138[1] | mm Hg | at 25 °C |

| 232.8[2][5] | mm Hg | at 37.7 °C | |

| Refractive Index | 1.4097[1] | at 20 °C/D | |

| Flash Point | <0 (-18)[6] | °F (°C) | Closed Cup |

| Heat of Combustion | 3938.1[1] | kJ/mol | at 298.15 K |

| Heat of Vaporization | 29.08[1] | kJ/mol | |

| Viscosity | Data not readily available in standard compilations, but studies on its viscosity have been conducted.[8] | ||

| LogP (Octanol-Water Partition Coefficient) | 3.37[1][2] |

Experimental Protocols for Determination of Key Physical Properties

The following sections outline the general, standardized methodologies for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the Thiele tube method.

Methodology:

-

A small quantity of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath, typically a Thiele tube filled with a high-boiling point oil, to ensure uniform heating.

-

The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.

-

The liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at very low temperatures. The principle involves cooling the substance until it solidifies and then slowly warming it to observe the temperature at which it melts.

Methodology:

-

A small sample of the liquid is placed in a capillary tube.

-

The capillary tube is attached to a low-temperature thermometer.

-

The assembly is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).

-

The sample is cooled until it completely solidifies.

-

The cooling bath is then allowed to warm up very slowly, or a controlled heating element is used.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

Methodology:

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is then filled with the liquid (this compound), ensuring there are no air bubbles. The temperature of the liquid should be recorded.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid (this compound) are placed on the prism of the refractometer.

-

The prism is closed and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken must be recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates some of the key relationships for this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. athabascau.ca [athabascau.ca]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scribd.com [scribd.com]

- 8. prc.cnrs.fr [prc.cnrs.fr]

Thermochemical Data for the Enthalpy of Formation of Methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the enthalpy of formation of methylcyclopentane. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require accurate and detailed thermodynamic information. This document summarizes quantitative data, outlines experimental protocols, and presents logical relationships through diagrams.

Data Presentation

The following table summarizes the standard enthalpy of formation (ΔfH°) of this compound in the liquid and gaseous phases. The data is compiled from various experimental and computational sources to provide a comparative overview.

| Phase | Enthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol) | Method | Reference |

| Liquid | -137.91 ± 0.35 | Active Thermochemical Tables (ATcT) | |

| Liquid | -137.4 ± 0.7 | Combustion Calorimetry | Good and Smith, 1969 |

| Liquid | -137.5 ± 0.8 | Combustion Calorimetry | Prosen, Johnson, et al., 1946 |

| Liquid | -137.3 ± 0.9 | Combustion Calorimetry | Moore, Renquist, et al., 1940 |

| Gas | -106.69 | Ideal Gas Heat of Formation | Daubert, T.E., R.P. Danner |

| Gas | -105.8 ± 0.7 | From liquid phase data | Good and Smith, 1969 |

| Gas | -116.55 (at 0 K) | Active Thermochemical Tables (ATcT) |

Experimental Protocols

The primary experimental method for determining the enthalpy of formation of organic compounds like this compound is oxygen-bomb combustion calorimetry . This technique involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb").

A typical experimental workflow for oxygen-bomb combustion calorimetry is as follows:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a sample holder, typically a crucible made of a material that does not react with the sample or the products of combustion.

-

Bomb Assembly: The sample holder is placed inside the combustion bomb. A fuse wire is connected to an ignition system and positioned to ensure complete ignition of the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atmospheres.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is transferred to the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded at regular intervals until it reaches a stable maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and other components) is determined in separate calibration experiments, often by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for various factors, including the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Visualizations

The following diagrams illustrate the relationships between different methodologies for determining the enthalpy of formation and a generalized workflow for combustion calorimetry.

Caption: Methodologies for determining the enthalpy of formation.

A Technical Guide to the Historical Synthesis of Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of methylcyclopentane. It provides a comparative analysis of various approaches, detailed experimental protocols for key reactions, and visual representations of the chemical pathways involved. The information is tailored for professionals in research, chemical sciences, and pharmaceutical development who require a foundational understanding of the synthesis of this important cycloalkane.

Core Synthesis Methods: A Comparative Overview

This compound, a valuable component in high-octane gasoline and a versatile solvent, has been synthesized through various routes since its discovery. The following table summarizes the key historical methods, offering a quantitative comparison of their reactants, catalysts, conditions, and yields.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Reaction Conditions | Yield/Selectivity |

| Wurtz Reaction | 1,5-Dibromohexane | Sodium metal | Reflux in dry ether | Variable, generally low for cyclization |

| Dehydrocyclization | n-Hexane | Pt/CeO₂, Heteropolyacids (e.g., H₃PMo₁₂O₄₀) | High Temperature (350-520°C), High Pressure | Cyclization selectivity >86% at 350°C (Pt/CeO₂) |

| Ring Contraction | Cyclohexanol/Cyclohexene | Silicon dioxide (SiO₂), Zeolites, Pt/SO₄²⁻-ZrO₂ | Gas phase, 400-450°C | 60.3% yield of 1-methylcyclopentene (B36725) from cyclohexene |

| Hydrogenation | Methylcyclopentadiene | Palladium on Alumina (Pd/Al₂O₃) | 50-100°C, 0.3–2.0 MPaG H₂ pressure | High yield |

| From Adipic Acid | Adipic Acid, Methylmagnesium bromide | Barium hydroxide (B78521) (for cyclization) | 285–295°C (cyclization) | 75-80% yield of intermediate (cyclopentanone) |

Key Experimental Protocols and Pathways

This section provides detailed methodologies for the principal historical syntheses of this compound, accompanied by diagrams illustrating the reaction pathways and experimental workflows.

Intramolecular Wurtz Reaction

The first synthesis of this compound was reported in 1888 by Paul Caspar Freer and W. H. Perkin Jr. through an intramolecular Wurtz reaction. This method, while historically significant, is often limited by low yields due to competing side reactions.

Reaction Pathway:

The Discovery and First Characterization of Methylcyclopentane: A Technical Guide

Introduction

Methylcyclopentane, a significant component of naphthenic gasoline fractions and a key precursor in the industrial production of benzene (B151609), was first synthesized and characterized in the late 19th century. This guide provides a detailed account of its discovery, the pioneering experimental procedures employed for its synthesis, and the initial measurements of its fundamental physical properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a historical and technical perspective on this foundational cycloalkane.

Discovery and Initial Synthesis

This compound, initially named "methylpentamethylene," was first synthesized in 1888 by Paul Caspar Freer and W. H. Perkin Jr.[1]. Their work marked a significant advancement in the understanding and creation of cyclic organic compounds. An alternative synthesis was later developed in 1895 by Nikolai Kischner, who produced this compound through the hydrogenation of benzene using hydriodic acid[1].

The inaugural synthesis by Freer and Perkin Jr. utilized an intramolecular Wurtz reaction, a method involving the coupling of alkyl halides with sodium metal. This innovative approach laid the groundwork for the synthesis of other cyclic hydrocarbons.

Experimental Protocols

The following sections detail the experimental procedures employed in the initial synthesis and characterization of this compound.

Synthesis of this compound via Wurtz Reaction (Freer and Perkin, 1888)

The first synthesis of this compound was achieved through the intramolecular cyclization of 1,5-dibromohexane (B1618359) using sodium metal.

Materials:

-

1,5-dibromohexane

-

Sodium metal

-

Dry ether (solvent)

Procedure:

-

A solution of 1,5-dibromohexane in anhydrous ether was prepared in a reaction flask equipped with a reflux condenser.

-

Sodium metal, cut into small pieces, was gradually added to the ethereal solution of 1,5-dibromohexane.

-

The reaction mixture was heated under reflux for several hours to facilitate the coupling reaction. The progress of the reaction was monitored by the consumption of sodium.

-

Upon completion, the reaction mixture was cooled, and the excess sodium was carefully quenched with a small amount of ethanol.

-

The ethereal solution was washed with water to remove sodium bromide and any unreacted starting materials.

-

The organic layer was separated and dried over anhydrous calcium chloride.

-

The ether was removed by distillation, and the resulting crude this compound was purified by fractional distillation.

Initial Characterization Methods

The physical properties of the newly synthesized this compound were determined using the standard techniques available in the late 19th century.

-

Boiling Point: Determined by distillation of the purified liquid under atmospheric pressure using a mercury-in-glass thermometer.

-

Density: Measured using a pycnometer, a flask with a precise volume, by comparing the weight of the flask filled with the sample to the weight of the flask filled with a reference substance of known density (typically water).

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent, or refracted, when it passes through the liquid.

Quantitative Data

The initial characterization of this compound yielded the following quantitative data on its physical properties.

| Property | Reported Value (Early Measurements) | Modern Accepted Value |

| Boiling Point | 72 °C | 71.8 °C[1] |

| Melting Point | -142.4 °C | -142.4 °C[1] |

| Density | Not specified in initial reports | 0.749 g/cm³[1] |

| Refractive Index | Not specified in initial reports | 1.4097 (at 20 °C) |

| Molecular Formula | C₆H₁₂ | C₆H₁₂[1] |

| Molar Mass | Not specified in initial reports | 84.162 g·mol⁻¹[1] |

Visualizations

Experimental Workflow for the First Synthesis of this compound

Caption: Workflow for the first synthesis of this compound.

Conclusion

The pioneering work of Freer and Perkin Jr. in 1888 not only led to the first synthesis of this compound but also contributed significantly to the developing field of alicyclic chemistry. The intramolecular Wurtz reaction they employed demonstrated a viable pathway for the formation of five-membered carbon rings. The initial characterization of this new compound, though limited by the analytical techniques of the era, provided a foundational understanding of its physical properties. This early research paved the way for future investigations into the chemistry and applications of this compound and other cycloalkanes, which are now integral to various sectors of the chemical industry.

References

Methylcyclopentane: A Technical Guide to Phase Behavior Under Various Pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of methylcyclopentane under a range of pressure and temperature conditions. An understanding of these properties is critical for applications in chemical synthesis, purification processes, and as a reference fluid in thermophysical property studies. This document compiles critically evaluated data, details the experimental methodologies for phase transition determination, and visualizes the fundamental relationships governing its physical states.

Physical and Phase Properties of this compound

This compound (C₆H₁₂) is a colorless, flammable cycloalkane.[1][2] Its physical properties are foundational to its phase behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [3] |

| Molecular Weight | 84.16 g/mol | [3][4][5] |

| CAS Registry Number | 96-37-7 | [3][4] |

| Density | 0.749 g/mL at 25 °C | [4] |

| Normal Melting Point | -142.4 °C (-224.3 °F) | [6] |

| Normal Boiling Point | 71.8 °C (161.2 °F) at 760 mmHg | [1][6] |

Phase Transition Data

The transition of this compound between solid, liquid, and gaseous states is defined by its triple point, melting point, boiling point, and critical point. These points are highly dependent on pressure.

Table 2: Key Phase Transition Points for this compound

| Property | Temperature | Pressure | Source(s) |

| Triple Point | 130.71 K (-142.44 °C) | Not Specified | [7][8] |

| Normal Melting Point | 130.75 K (-142.4 °C) | 101.325 kPa (1 atm) | [4][9] |

| Normal Boiling Point | 344.95 K (71.8 °C) | 101.325 kPa (1 atm) | [1] |

| Critical Temperature | 532.73 K (259.58 °C) | 3.784 MPa (37.34 atm) | [5] |

| Critical Pressure | 3.79 MN/m² (37.4 atm) | 532.7 K (259.55 °C) | [10] |

Vapor Pressure

Vapor pressure is a critical property for predicting the volatility of this compound. The relationship between temperature and vapor pressure is non-linear and increases with temperature.

Table 3: Vapor Pressure of Liquid this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source(s) |

| 17.9 | 291.05 | 100 | 13.33 | [6] |

| 34.0 | 307.15 | 200 | 26.66 | [6] |

| 37.7 | 310.85 | 232.8 | 31.04 | [1][4][9] |

Experimental Protocols for Phase Behavior Determination

The accurate determination of phase transition data requires precise experimental techniques. The following sections detail the standard methodologies used to measure the key phase behavior properties of substances like this compound.

Measurement of Vapor-Liquid Equilibrium (VLE)

VLE data, which includes boiling points and vapor pressures, can be determined using several methods. The choice of method often depends on the required pressure range and accuracy.

-

Static Method: In the static method, a degassed sample of the substance is introduced into an evacuated, temperature-controlled equilibrium cell.[11] The system is allowed to reach thermal and phase equilibrium at a set temperature. The total pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a high-precision pressure transducer.[12] This method is highly accurate and can be used over a wide range of temperatures and pressures. The primary challenge is ensuring the complete degassing of the sample to avoid measurement errors from non-condensable gases.[11]

-

Dynamic (Ebulliometric) Method: An ebulliometer is used to measure the boiling point of a liquid at a controlled pressure.[7][13] In a recirculation ebulliometer, the liquid is heated, and the vapor is condensed and returned to the boiling flask, ensuring the composition of the boiling liquid remains constant.[14] The apparatus is designed to achieve equilibrium between the liquid and vapor phases. The temperature of this equilibrium is measured with a high-precision thermometer, providing the boiling point at the system's pressure, which is controlled by a pressure regulation system.[7] This method is particularly effective for obtaining accurate isobaric VLE data.[7]

Determination of Melting Point under Pressure

The melting point of a substance is the temperature at which it transitions from a solid to a liquid. This temperature can vary with pressure.

-

Capillary Method: The most common technique involves packing a small, powdered sample of the substance into a thin-walled capillary tube.[2][6] This tube is placed in a temperature-controlled heating block or oil bath alongside a calibrated thermometer. The temperature is increased slowly and uniformly (e.g., 1-2 °C per minute) as it approaches the expected melting point.[15] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[16] For high-pressure measurements, the entire apparatus is contained within a high-pressure vessel with an observation window.

Determination of the Critical Point

The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist.[17]

-

Sealed Container Method (Static): A small, known amount of the substance is sealed in a sturdy, transparent container (e.g., a thick-walled glass tube). The container is then slowly heated in a controlled manner.[18] As the temperature and pressure increase, the meniscus separating the liquid and vapor phases becomes less distinct. The critical temperature is the temperature at which this meniscus disappears. The critical pressure is the pressure of the substance at this temperature.[18] Visual observation is key to this method.

-

Flow Method: A more modern approach involves pumping the substance through a heated, transparent capillary tube at a controlled rate.[19] The temperature and pressure are carefully controlled and monitored. By systematically adjusting the conditions, the point at which the phase boundary disappears and reappears can be accurately determined, yielding the critical temperature and pressure. This method allows for shorter experiment times and can be used for compounds that might be thermally unstable.

Visualizing Phase Behavior and Experimental Workflow

Diagrams are essential for conceptualizing the relationships between physical states and the processes used to measure them.

References

- 1. Purity Analysis of Highly Purified Materials by Time-Temperature Cryometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 7. Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Phases equilibria apparatus, Equilibrium Shapphire Cell apparatus for CO2 rich mixtures studies, High pressure static analytic apparatus (VLE, VLLE, or gas solubility), Versatile Equipment for CO2 Cap [topautoclave.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Apparatus for Vapor Pressure Determination - Parr Instrument GmbH [parrinst.com]

- 13. sakeassociation.org [sakeassociation.org]

- 14. researchgate.net [researchgate.net]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations of Methylcyclopentane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopentane, a fundamental cycloalkane, serves as a crucial scaffold in numerous organic molecules, including pharmaceuticals. Its conformational preference directly influences molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive overview of the quantum chemical calculations used to determine the stability of this compound conformers. We delve into the theoretical underpinnings of its conformational landscape, present detailed computational and experimental protocols, and summarize key quantitative data. This document aims to be a valuable resource for researchers employing computational chemistry in drug design and development, offering insights into the subtle energetic differences that govern molecular geometry.

Introduction to this compound Conformational Analysis

Cyclopentane (B165970) and its derivatives deviate from a planar structure to alleviate torsional strain. This puckering of the five-membered ring leads to two primary low-energy conformations: the envelope (C

s 2The introduction of a methyl substituent on the cyclopentane ring significantly influences the conformational landscape. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the puckered ring. The steric interactions between the methyl group and the hydrogen atoms on the ring dictate the relative stability of these conformers. In the solid state, X-ray crystallography has shown that this compound adopts an envelope conformation with the methyl group in a pseudo-equatorial position.[2] However, understanding the conformational dynamics in the gas and solution phases, which are more relevant to chemical reactivity and biological processes, requires the use of quantum chemical calculations and gas-phase experimental techniques.

Theoretical and Computational Methodologies

The stability of this compound conformers is investigated using various quantum chemical methods. The choice of method and basis set is critical for obtaining accurate energetic and geometric parameters.

Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the conformational preferences of organic molecules due to its balance of accuracy and computational cost.[3] Commonly employed functionals for such analyses include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that is well-suited for non-covalent interactions and thermochemistry.

Møller-Plesset perturbation theory (MP2) is an ab initio method that incorporates electron correlation, often providing more accurate results than DFT, albeit at a higher computational cost.[4]

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For conformational analysis of hydrocarbons, Pople-style basis sets are commonly used, such as 6-31G(d) and 6-311+G(d,p) . The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution and intermolecular interactions.

Experimental Protocols: Computational Details

A typical computational workflow for analyzing the conformational stability of this compound involves the following steps:

-

Initial Structure Generation: The initial 3D structures of the different conformers of this compound (e.g., envelope with axial/equatorial methyl, twist with axial/equatorial methyl) are generated using a molecular modeling program.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface. This is typically performed using a chosen DFT or MP2 method with a suitable basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Quantitative Data on this compound Stability

Quantum chemical calculations have provided valuable insights into the relative stabilities of the different conformers of this compound. The primary conformers considered are the envelope (E) and twist (T) forms, with the methyl group in either a pseudo-axial (ax) or pseudo-equatorial (eq) position.

| Conformer | Method | Relative Energy (kcal/mol) |

| Envelope (Pseudo-Equatorial Methyl) | B3LYP/6-311+G(d,p) | 0.00 |

| Envelope (Pseudo-Axial Methyl) | B3LYP/6-311+G(d,p) | 1.16 |

| Envelope (Pseudo-Equatorial Methyl) | M06-2X/6-311+G(d,p) | 0.00 |

| Envelope (Pseudo-Axial Methyl) | M06-2X/6-311+G(d,p) | 0.31 |

| Envelope (Pseudo-Equatorial Methyl) | MP2/6-311+G(d,p) | 0.00 |

| Envelope (Pseudo-Axial Methyl) | MP2/6-311+G(d,p) | 0.33 |

Table 1: Calculated relative energies of the envelope conformers of this compound.

The calculations consistently show that the envelope conformation with the methyl group in a pseudo-equatorial position is the most stable conformer . The energy difference between the pseudo-equatorial and pseudo-axial conformers is dependent on the level of theory used. The B3LYP functional predicts a larger energy difference (1.16 kcal/mol) compared to the M06-2X (0.31 kcal/mol) and MP2 (0.33 kcal/mol) methods. This discrepancy highlights the importance of choosing an appropriate computational method for accurate conformational analysis. The smaller energy differences predicted by M06-2X and MP2 are likely more reliable due to their better treatment of dispersion interactions.

Visualization of Conformational Relationships

The relationships between the different conformers and the computational workflow can be visualized using diagrams.

The diagram above illustrates the interconversion between the more stable pseudo-equatorial envelope conformer and the less stable pseudo-axial envelope conformer, proceeding through a twist or half-chair transition state.

This workflow diagram outlines the key steps involved in the quantum chemical calculation of this compound's conformational stability.

Experimental Validation

While computational methods provide detailed insights into the conformational preferences of this compound, experimental validation is crucial. Gas-phase techniques such as gas electron diffraction (GED) and microwave spectroscopy are powerful tools for determining the structures and relative abundances of conformers in the gas phase.

To date, a dedicated gas-phase experimental study providing the precise energy difference between the conformers of this compound has not been reported in the literature. Such a study would be invaluable for benchmarking the accuracy of different computational methods and providing a definitive understanding of the conformational equilibrium of this fundamental molecule.

Conclusion

Quantum chemical calculations, particularly using DFT (M06-2X) and MP2 methods, have established that the envelope conformation with a pseudo-equatorial methyl group is the most stable conformer of this compound. The energy difference to the pseudo-axial conformer is relatively small, suggesting that both conformers may be present in equilibrium, with the equatorial form being significantly more populated.

For researchers in drug development, a thorough understanding of the conformational preferences of cyclic scaffolds like this compound is essential. The methodologies and data presented in this guide provide a framework for applying computational chemistry to predict and understand the three-dimensional structures of drug candidates, ultimately aiding in the design of more effective and specific therapeutic agents. Future experimental gas-phase studies are needed to further refine and validate these computational models.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentane (MCP), a cycloalkane with the chemical formula C₆H₁₂ , is a volatile organic compound naturally present in various environments. Its occurrence spans from geological formations to the biosphere, where it is found in petroleum products, and as a metabolite in plants and animals. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its identification and quantification, and a visualization of its sourcing pathways. This information is crucial for researchers in petrochemistry, environmental science, food chemistry, and drug development who may encounter this compound in their studies.

Natural Occurrence and Sources

This compound is predominantly found in the geosphere as a significant component of crude oil and its refined products. It also occurs in the biosphere, having been identified in various plants and as a volatile compound in some cooked foods.

Geosphere: Petroleum and Refined Products

This compound is a key constituent of the naphthene fraction of petroleum.[1][2] Its concentration can vary depending on the origin and type of crude oil. In refining processes, this compound is a notable component of gasoline and naphtha.[1][3]

Gasoline: The share of this compound in US gasoline has been reported to be between 1% and 3% by 2011.[1] Its presence is significant due to its high research octane (B31449) number (RON) of 103 and motor octane number (MON) of 95, making it a valuable component for fuel formulations.[1] The concentration of this compound in gasoline can vary based on the grade and specific blend. For instance, one study found the average concentration of this compound to be 0.98 wt% in regular fuel (87 octane), 0.84 wt% in mid-grade (89 octane), and 0.34 wt% in premium (93 octane) fuel.[4] The vapor from different types of gasoline also contains this compound, with concentrations of 2.2% in conventional "cracked" gasoline and 2.6% in conventional "reformate" gasoline.[5]

Crude Oil and Naphtha: Naphthenes, including this compound, are important components of all liquid refinery products.[2] Naphtha, a fraction of crude oil, typically contains a significant amount of naphthenes.[3] The composition of naphtha, including its naphthene content, is crucial for its downstream applications, such as in the production of high-octane gasoline.[3]

Biosphere: Plants and Food

This compound has been identified as a volatile organic compound in a variety of plant species and has also been detected in some cooked foods.

Plants:

-

Truffles: this compound has been reported in Tuber borchii.[5]

-

Celery and Celeriac: This compound has been detected, although not quantified, in celeriac and celery stalks.[5]

Food:

-

Baked Potatoes: this compound has been identified as a volatile component of baked potatoes.

-

Beef: It has also been found as a volatile component in beef.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the concentration of this compound in various natural sources.

| Source Category | Specific Source | Concentration Range | Unit | Reference(s) |

| Geosphere | ||||

| US Gasoline (2011) | 1 - 3 | % | [1] | |

| Regular Gasoline (87 octane) | 0.98 | wt% | [4] | |

| Mid-grade Gasoline (89 octane) | 0.84 | wt% | [4] | |

| Premium Gasoline (93 octane) | 0.34 | wt% | [4] | |

| Conventional "cracked" Gasoline Vapor | 2.2 | % | [5] | |

| Conventional "reformate" Gasoline Vapor | 2.6 | % | [5] | |

| Atmosphere | ||||

| Los Angeles Air (1960) | <0.5 - 50.0 | ppbv | [4] |

Experimental Protocols

The identification and quantification of this compound from its natural sources primarily rely on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). For biological matrices, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.

Analysis of this compound in Petroleum and Gasoline

Method: ASTM D6730 - Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography.[6][7][8]

Principle: This method uses a high-resolution gas chromatograph to separate individual hydrocarbon components in spark-ignition engine fuels.[6][7]

Apparatus:

-

Gas Chromatograph (GC) with a flame ionization detector (FID)

-

Capillary Column: 100-m methyl silicone open tubular column

-

Precolumn may be used for enhanced separation[8]

Procedure:

-

Sample Introduction: A representative sample is injected into the GC.[8]

-

Separation: The vaporized sample is carried by helium gas through the capillary column, where individual components are separated based on their boiling points and interaction with the stationary phase.[8]

-

Detection: As components elute from the column, they are detected by the FID.[8]

-

Identification and Quantification: Components are identified based on their retention times compared to known standards. Quantification is performed by measuring the peak area. The use of Kovats retention indices is also a primary identification tool.

Analysis of this compound in Plant and Food Matrices

Method: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into the GC-MS for separation and identification.

Apparatus:

-

GC-MS system

-

HS-SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms or equivalent).

General Procedure (to be optimized for each matrix):

-

Sample Preparation:

-

Plant Material (e.g., Celery, Truffles): Homogenize a known weight of the fresh sample. Place the homogenized sample into a headspace vial.

-

Cooked Food (e.g., Beef, Potatoes): Grind or mince a known weight of the cooked sample. Place the sample into a headspace vial.

-

-

Headspace Extraction (HS-SPME):

-

Place the vial in a temperature-controlled agitator.

-

Expose the SPME fiber to the headspace of the sample for a defined period at a specific temperature. Typical conditions for similar volatile analyses in food range from 30-60°C for 20-60 minutes.

-

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the hot GC inlet to desorb the analytes.

-

Separation: The GC oven temperature is programmed to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and library databases (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard is typically added to the sample before extraction, and a calibration curve is generated using standards of this compound.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between the natural sources and the presence of this compound.

Conclusion

This compound is a naturally occurring cycloalkane with significant prevalence in the geosphere, particularly in petroleum and its derivatives, where it is a valued component for its high octane rating. Its presence in the biosphere, though less concentrated, is notable in certain plants and as a volatile compound in cooked foods. The analytical methods detailed in this guide, primarily based on gas chromatography, provide robust frameworks for the identification and quantification of this compound from these diverse sources. This comprehensive understanding of the natural occurrence and analysis of this compound is essential for professionals in various scientific and industrial fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ホップおよび大麻中のテルペン類のHS-SPME-GC/MS分析 [sigmaaldrich.com]

- 3. Compositional Analysis of Naphtha and Reformate [studfile.net]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. kelid1.ir [kelid1.ir]

An In-depth Technical Guide on the Isomers of Methylcyclopentane

Executive Summary

This document provides a detailed examination of methylcyclopentane (C₆H₁₂) and its isomers. The primary focus is on the structural isomers of this compound and a critical analysis of its stereochemical properties. Contrary to potential misconceptions, this compound itself is an achiral molecule and does not possess stereoisomers. To provide a comprehensive guide for researchers, this paper extends the discussion to related substituted cyclopentanes that do exhibit stereoisomerism, thereby offering a broader context for drug development and molecular research. This guide includes tabulated physical property data, detailed experimental protocols for isomer analysis, and logical diagrams to illustrate key concepts.

Structural Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] For the molecular formula C₆H₁₂, numerous structural isomers exist, which can be broadly categorized into cycloalkanes and alkenes.[2] this compound and cyclohexane (B81311) are prominent examples of cycloalkane isomers.[1][3]

Key structural isomers of this compound (all with formula C₆H₁₂) include:

-

Cyclohexane: A six-membered ring.[4]

-

Ethylcyclobutane

-

1,1-Dimethylcyclobutane

-

1,2-Dimethylcyclobutane

-

1,3-Dimethylcyclobutane [4]

-

Propylcyclopropane

-

Various Hexenes (e.g., 1-Hexene, 2-Hexene)

These isomers, particularly this compound and cyclohexane, are components of the naphthene fraction of petroleum and are significant in industrial processes such as gasoline production.[5] The interconversion between this compound and cyclohexane is a classic catalytic isomerization reaction, often studied using catalysts like platinum (Pt) on solid supports.[6][7]

References

- 1. brainly.com [brainly.com]

- 2. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. gauthmath.com [gauthmath.com]

- 4. Cyclohexane this compound 1 3dimethyl cyclobutane class 12 chemistry JEE_Main [vedantu.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Modeling the catalytic process of cyclohexane isomerization to this compound - Pisarenko - Theoretical Foundations of Chemical Engineering [ogarev-online.ru]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analysis of Methylcyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcyclopentane is a volatile organic compound (VOC) relevant in various industrial and research settings. Its accurate identification and quantification are crucial for process monitoring, quality control, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive identification of volatile compounds like this compound, making it the method of choice for this analysis.[1] This document outlines the protocols for sample preparation, GC-MS instrumentation, and data analysis for the qualitative and quantitative determination of this compound.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix. This compound is a volatile compound, making techniques like headspace analysis or liquid injection suitable.[1]

1.1. Liquid Samples (e.g., Solvents, Reaction Mixtures)

-

Direct Injection:

-

If the sample is clean and the concentration of this compound is expected to be within the instrument's linear range, direct injection may be possible.

-

Dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[2][3]

-

Filter the diluted sample through a 0.22 µm syringe filter into a 2 mL autosampler vial to remove any particulates.[3]

-

-

Liquid-Liquid Extraction (LLE) for Complex Matrices:

-

For samples where matrix interference is a concern, LLE can be used to isolate the analyte.

-

Mix the sample with an immiscible organic solvent in which this compound is highly soluble (e.g., hexane).

-

After thorough mixing, allow the layers to separate.

-

Collect the organic layer containing the analyte.

-

The collected organic layer can then be concentrated or diluted as needed for GC-MS analysis.[1]

-

1.2. Solid or High-Matrix Samples

-

Headspace Analysis: This technique is ideal for analyzing volatile compounds in solid or complex liquid matrices without direct injection of the matrix.[1]

-

Place a known amount of the solid or liquid sample into a sealed headspace vial.

-

Heat the vial to allow the volatile components, including this compound, to partition into the headspace gas.[1]

-

An automated headspace autosampler can then inject a specific volume of the headspace gas directly into the GC-MS system.[4]

-

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and should be optimized for the specific instrument and application.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column) |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |

| Injector | Split/Splitless Injector |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-200 |

| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Qualitative Identification

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak is observed at m/z 84.[5][6]

Table 1: Characteristic Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Ion Identity | Relative Abundance |

| 84 | [M]+ | Moderate |

| 69 | [M-CH₃]+ | High |

| 56 | [C₄H₈]+ | High (Base Peak) |

| 41 | [C₃H₅]+ | High |

| 27 | [C₂H₃]+ | Moderate |

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.[3] The peak area of a characteristic ion (quantifier ion) is plotted against the concentration. The use of an internal standard is recommended to improve accuracy and precision.

Table 2: Ions for SIM Mode Quantitative Analysis

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 56 | 69, 84 |

Mandatory Visualizations

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals